Welcome to the BenchChem Online Store!
molecular formula C12H12Cl2O3 B8706733 3',4'-Dichloro-3-(1,3-dioxolan-2-yl)propiophenone

3',4'-Dichloro-3-(1,3-dioxolan-2-yl)propiophenone

Cat. No. B8706733
M. Wt: 275.12 g/mol
InChI Key: JWLGSVNRTDDKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05292732

Procedure details

2-(2-Bromoethyl)-1,3-dioxolane (32.7 ml) was added dropwise within 15 minutes under argon and while stirring at a maximum 30° C. to a suspension of Rieke magnesium, prepared from 37.5 g of magnesium chloride, in 1200 ml of absolute tetrahydrofuran. The suspension was stirred at room temperature for 15 minutes, cooled to 0° C. and, after the addition of 36.4 g of copper(I) bromide, stirred at 0° C. for 15 minutes. After cooling to -70° C. 45.0 g of 3,4-dichlorobenzoyl chloride dissolved in 100 ml of absolute tetrahydrofuran were added dropwise within 20 minutes. The reaction mixture was stirred at -70° C. for 30 minutes and at room temperature for 2 hours and subsequently hydrolyzed with 800 ml of saturated ammonium chloride solution while cooling at a maximum 20° C. After the addition of 500 ml of water the mixture was extracted three times with ethyl acetate (1×800 ml, 2×500 ml). The combined organic extracts were dried over MgSO4 and freed from solvent. The residue, 65.0 g of brown oil, was chromatographed on 1500 g of silica gel with ethyl acetate/hexane (1:3) as the eluent. 30.4 g (51%) of 3',4'-dichloro-3-(1,3-dioxolan-2-yl)propiophenone were isolated as a yellow-orange oil.
Quantity
32.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
37.5 g
Type
reactant
Reaction Step Three
Quantity
1200 mL
Type
solvent
Reaction Step Three
Quantity
45 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
800 mL
Type
reactant
Reaction Step Five
Name
copper(I) bromide
Quantity
36.4 g
Type
catalyst
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH:4]1[O:8][CH2:7][CH2:6][O:5]1.[Mg].[Cl-].[Mg+2].[Cl-].[Cl:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][C:22]=1[Cl:23])[C:17](Cl)=[O:18].[Cl-].[NH4+]>O1CCCC1.[Cu]Br.O>[Cl:13][C:14]1[CH:15]=[C:16]([C:17](=[O:18])[CH2:2][CH2:3][CH:4]2[O:8][CH2:7][CH2:6][O:5]2)[CH:20]=[CH:21][C:22]=1[Cl:23] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
32.7 mL
Type
reactant
Smiles
BrCCC1OCCO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
37.5 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
1200 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
45 g
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
800 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
copper(I) bromide
Quantity
36.4 g
Type
catalyst
Smiles
[Cu]Br
Step Seven
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to -70° C
ADDITION
Type
ADDITION
Details
were added dropwise within 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
while cooling at a maximum 20° C
EXTRACTION
Type
EXTRACTION
Details
was extracted three times with ethyl acetate (1×800 ml, 2×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The residue, 65.0 g of brown oil, was chromatographed on 1500 g of silica gel with ethyl acetate/hexane (1:3) as the eluent

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(CCC1OCCO1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.4 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.